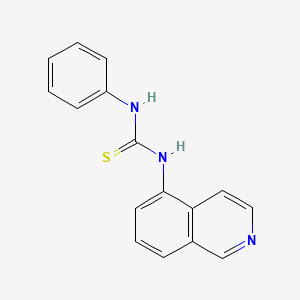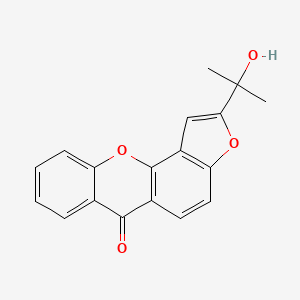
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid is a macrocyclic compound that features a combination of oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid typically involves the cyclization of linear precursors containing both oxygen and sulfur atoms. One common method includes the reaction of diethylene glycol with thiodiglycol under acidic conditions to form the macrocyclic ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Esters, amides.
Scientific Research Applications
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form complexes with therapeutic metals.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis, sensing, and drug delivery.
Comparison with Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar macrocyclic structure but contains nitrogen atoms instead of sulfur.
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane: Lacks the carboxylic acid group but has a similar ring structure.
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-7,16-dioxide: Contains additional oxygen atoms in the ring structure.
Uniqueness: 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid is unique due to the presence of both oxygen and sulfur atoms in its ring structure, along with a carboxylic acid group. This combination allows it to form stable complexes with a wide range of metal ions, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
120358-40-9 |
|---|---|
Molecular Formula |
C13H24O6S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid |
InChI |
InChI=1S/C13H24O6S2/c14-13(15)12-11-18-5-9-20-7-3-16-1-2-17-4-8-21-10-6-19-12/h12H,1-11H2,(H,14,15) |
InChI Key |
CEFWAIRKVJPILS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSCCOC(COCCSCCO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


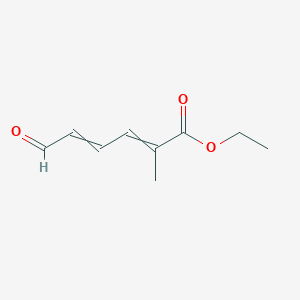
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
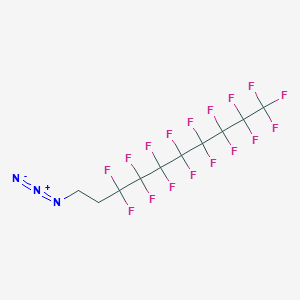
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
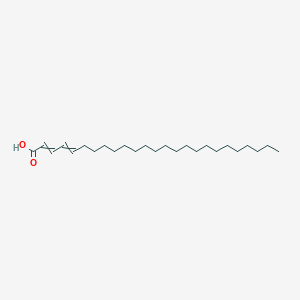
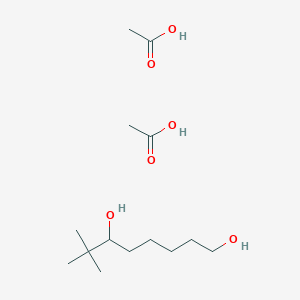
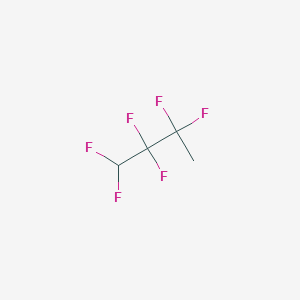

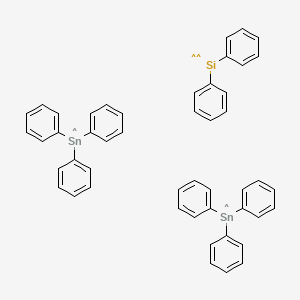
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
